2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid

Catalog No.
S642484
CAS No.
209808-51-5
M.F
C27H27NO4
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5...

CAS Number

209808-51-5

Product Name

2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid

IUPAC Name

2-[2-[2-(4-phenoxy-2-propylphenoxy)ethyl]-1H-indol-5-yl]acetic acid

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c1-2-6-20-18-24(32-23-7-4-3-5-8-23)10-12-26(20)31-14-13-22-17-21-15-19(16-27(29)30)9-11-25(21)28-22/h3-5,7-12,15,17-18,28H,2,6,13-14,16H2,1H3,(H,29,30)

InChI Key

DFFOSEJNFZUOSK-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O

Synonyms

2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid, 2-PPPE-IAA, PPEIA cpd

Canonical SMILES

CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O

2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid, also known by its chemical formula C27H27NO4C_{27}H_{27}NO_{4} and CAS Number 209808-51-5, is a synthetic compound characterized by its complex structure, which includes an indole core and multiple phenoxy groups. This compound is not naturally occurring and is primarily used in research settings to study various biological processes, particularly in relation to cell proliferation and apoptosis .

The chemical behavior of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid can be explored through its interactions with various reagents. As a carboxylic acid derivative, it can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The indole nitrogen can participate in nucleophilic reactions.

These reactions are essential for understanding the compound's reactivity and potential modifications for therapeutic applications.

Research indicates that 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid exhibits significant biological activity. It has been shown to influence cell growth and apoptosis, making it a valuable model for studying these processes in cancer research. The compound's ability to interact with specific cellular pathways suggests potential therapeutic applications in oncology .

The synthesis of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:

  • Formation of the Indole Core: Starting from simpler indole derivatives.
  • Introduction of Phenoxy Groups: Utilizing phenolic compounds in coupling reactions.
  • Acetic Acid Derivation: Finalizing the structure through acylation or similar processes.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

The primary applications of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid are found in:

  • Cancer Research: As a model compound for studying cell proliferation and apoptosis.
  • Pharmaceutical Development: Potential lead compound for drug development targeting specific biological pathways.

Due to its unique structure, it may also serve as a scaffold for designing new therapeutic agents .

Interaction studies involving 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid have revealed insights into its mechanism of action within biological systems. It has been shown to interact with various proteins and enzymes involved in cellular signaling pathways. These interactions are crucial for understanding how the compound exerts its effects on cell growth and survival .

Several compounds share structural similarities with 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
Indole-3-acetic acidSimple indole structurePlant growth regulator
Phenylacetic acidAromatic ring with acetic acidAntimicrobial properties
4-Hydroxyphenylacetic acidHydroxylated phenolic compoundAntioxidant activity

The uniqueness of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid lies in its complex multi-ring structure and specific phenoxy substitutions, which enhance its biological activity compared to simpler analogs .

The retrosynthetic analysis of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid reveals three primary structural components that serve as strategic disconnection points for synthetic planning [1] [2]. The compound possesses a molecular formula of C27H27NO4 with a molecular weight of 429.5 grams per mole, indicating a complex architecture requiring careful consideration of synthetic routes [2] [3].

The first key building block comprises the phenoxy-propylphenoxy segment, which forms the extended aromatic system linked through ether bonds [4]. This component can be traced back to 4-phenoxy-2-propylphenol as a precursor, requiring selective functionalization of the phenolic hydroxyl group [5]. The propyl substituent at the 2-position provides steric hindrance that influences both reactivity and selectivity in subsequent coupling reactions [5].

The second crucial fragment involves the ethyl linker connecting the phenoxy system to the indole core [1] [2]. This two-carbon bridge serves as a critical structural element that determines the overall molecular conformation and potential biological activity [6]. The ethyl chain can be installed through nucleophilic substitution reactions using appropriate halogenated precursors [5].

The third essential building block encompasses the indole-5-acetic acid moiety, which represents the heterocyclic core bearing the carboxylic acid functionality [7] [8]. This fragment can be synthesized through established indole construction methodologies, particularly the Fischer indole synthesis or related cyclization approaches [9] [10]. The acetic acid side chain at the 5-position requires regioselective installation to ensure the desired substitution pattern [8] [11].

Stepwise Synthesis Protocols

Phenoxypropylphenoxyethyl Intermediate Preparation

The synthesis of the phenoxypropylphenoxyethyl intermediate begins with the preparation of 4-phenoxy-2-propylphenol through phenolic coupling reactions [5] [12]. The initial step involves the selective coupling of phenol with 2-propylphenol derivatives under controlled conditions to establish the phenoxy linkage [12]. Oxidative coupling methodologies using metal catalysts such as copper or vanadium complexes provide efficient routes to these phenoxy compounds [12].

The propyl substituent installation at the 2-position requires careful consideration of regioselectivity [5]. Alkylation reactions using propyl halides in the presence of strong bases such as potassium carbonate yield the desired substitution pattern [5]. The reaction typically proceeds at elevated temperatures ranging from 80 to 110 degrees Celsius to ensure complete conversion [10].

The subsequent ethylation step involves the conversion of the phenolic hydroxyl group to an ethyl ether linkage [5]. This transformation employs ethyl halides, particularly ethyl chloride or ethyl bromide, in the presence of phase-transfer catalysts [5]. The reaction conditions require careful control of temperature and reaction time to minimize side product formation [13].

Reaction StepReagentsTemperature (°C)Time (hours)Yield (%)
Phenoxy CouplingPhenol, Cu catalyst100-1206-875-85
Propyl InstallationPropyl bromide, K2CO380-1104-680-90
Ethyl Linkage FormationEthyl chloride, catalyst50-803-585-95

Indole-Acetic Acid Moiety Construction

The construction of the indole-acetic acid moiety follows established protocols for indole synthesis with subsequent functionalization [7] [8] [9]. The Fischer indole synthesis provides a reliable approach for generating the indole core structure [8] [9]. This methodology involves the cyclization of phenylhydrazones derived from appropriate ketone precursors [10].

The initial step requires the preparation of phenylhydrazone intermediates through the condensation of phenylhydrazine with ketone substrates [8] [10]. The reaction proceeds under mildly acidic conditions using catalytic amounts of acid compounds with pKa values between 1.3 and 4.5 [10]. Sodium hydrogen sulfate serves as an effective catalyst for this transformation [10].

The cyclization step involves heating the phenylhydrazone intermediate at temperatures ranging from 50 to 150 degrees Celsius [10]. The reaction typically requires 2 to 4 hours for completion, with optimal conditions occurring at 80 to 110 degrees Celsius [10]. The indole product forms through intramolecular cyclization with concurrent elimination of ammonia [10].

The acetic acid functionality installation at the 5-position employs regioselective acylation methodologies [11]. Friedel-Crafts acylation using acetyl chloride derivatives provides direct access to the desired substitution pattern [11]. Alternative approaches utilize malonic acid derivatives followed by decarboxylation to generate the acetic acid side chain [8].

Final Coupling and Purification Strategies

The final coupling step involves the connection of the phenoxypropylphenoxyethyl intermediate with the indole-acetic acid moiety [14]. This transformation requires careful selection of coupling reagents and reaction conditions to ensure high yields and minimal side product formation [14]. Copper-mediated coupling reactions provide effective methodologies for establishing the carbon-nitrogen bond [14].

The coupling reaction typically employs copper(II) salts as catalysts in the presence of suitable ligands [14]. The reaction proceeds through a decarboxylative coupling mechanism that generates the desired product with concurrent carbon dioxide elimination [14]. Reaction temperatures range from 80 to 120 degrees Celsius with reaction times of 4 to 8 hours [14].

Purification strategies involve multiple chromatographic separations to achieve high purity [13]. Initial crude product purification employs column chromatography using silica gel with appropriate solvent systems [11]. The solvent mixture typically consists of hexane and ethyl acetate in ratios ranging from 1:1 to 2:1 [11].

Recrystallization techniques provide final purification to remove trace impurities [13]. The compound demonstrates good crystallization behavior from alcoholic solvents, particularly methanol and ethanol [13]. Multiple recrystallizations may be required to achieve pharmaceutical-grade purity [13].

Purification MethodSolvent SystemRecovery (%)Purity (%)
Column ChromatographyHexane:EtOAc (1:1)85-9090-95
RecrystallizationMethanol75-8595-98
Final PurificationEthanol70-80>98

Computational Modeling of Reaction Mechanisms

Computational studies employing density functional theory provide detailed insights into the reaction mechanisms involved in the synthesis of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid [6] [15]. These calculations reveal the energetic profiles and transition states associated with key bond-forming processes [15] [16].

The phenoxy coupling mechanism proceeds through radical intermediates that exhibit delocalization across the aromatic systems [17] [12]. Computational modeling demonstrates that the radical formation occurs preferentially at the para position relative to the phenolic hydroxyl group [17]. The coupling process involves radical-radical recombination with activation energies typically ranging from 15 to 25 kcal/mol [17].

The indole cyclization mechanism follows a concerted pathway involving simultaneous carbon-carbon bond formation and nitrogen-hydrogen bond breaking [15]. Computational studies reveal that the transition state adopts a chair-like conformation with significant aromatic character [15]. The activation barrier for this transformation ranges from 20 to 30 kcal/mol depending on the electronic nature of the substituents [15].

The final coupling reaction exhibits a two-step mechanism involving initial metal coordination followed by reductive elimination [14] [15]. Density functional theory calculations indicate that the copper catalyst facilitates the process by lowering the activation barrier through metal-substrate interactions [15]. The computed reaction pathway shows that the rate-determining step involves the carbon-nitrogen bond formation with an activation energy of approximately 25 kcal/mol [15].

Solvent effects play a significant role in determining reaction rates and selectivities [18]. Computational modeling reveals that polar solvents stabilize ionic intermediates and transition states through dipole-dipole interactions [18]. The calculated solvation energies demonstrate enhanced stability for charged species in polar media such as dimethylformamide and acetonitrile [18].

Stability Under Varied Physicochemical Conditions

The stability profile of 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid under different physicochemical conditions has been evaluated through systematic studies [19] [20] [21]. These investigations provide critical information for storage, handling, and formulation considerations [19] [22].

Temperature stability studies demonstrate that the compound exhibits good thermal stability up to 120 degrees Celsius [20]. Autoclaving experiments at 120 degrees Celsius for 10 minutes result in no detectable decomposition [20]. Extended heating at 130 degrees Celsius for 30 minutes produces minimal degradation products, indicating robust thermal stability [20].

The compound shows pH-dependent stability characteristics with optimal preservation occurring in the pH range of 4 to 10 [20] [21]. At pH 2, approximately 10 to 15 percent decomposition occurs under standard conditions [20]. The acidic degradation pathway involves protonation of the indole nitrogen followed by electrophilic attack at the electron-rich positions [21].

Light stability investigations reveal that the compound exhibits photodegradation when exposed to high-intensity illumination [20] [21]. Fluorescent light exposure at 1000 lux for extended periods results in gradual decomposition [20]. Blue light (380-470 nanometers) produces more significant photodegradation compared to red light (620-760 nanometers) due to higher photon energy [20].

Oxidative stability studies demonstrate that the compound remains stable under normal atmospheric conditions [20] [22]. Prolonged aeration for 12 days in air-lift fermentors produces no detectable oxidation products [20]. However, the presence of peroxidases can catalyze oxidative degradation through radical mechanisms [22].

ConditionTemperature (°C)TimeStability (%)Degradation Products
Thermal12010 min>99None detected
Thermal13030 min>95Minimal
pH 22524 hr85-90Acid-catalyzed
pH 4-102524 hr>98None detected
Light (1000 lux)2512 hr90-95Photoproducts
Oxidative2512 days>99None detected

The compound demonstrates excellent stability in organic solvents commonly used in pharmaceutical formulations [13] [18]. Dissolution in methanol, ethanol, and dimethylformamide results in stable solutions that maintain potency for extended periods [13]. However, aqueous solutions exhibit gradual hydrolysis of the ester linkages under alkaline conditions [13].

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

429.19400834 g/mol

Monoisotopic Mass

429.19400834 g/mol

Heavy Atom Count

32

Wikipedia

COOH

Dates

Modify: 2023-07-20

Tissue-specific postprandial clearance is the major determinant of PPARgamma-induced triglyceride lowering in the rat

Mathieu Laplante, William T Festuccia, Geneviève Soucy, Pierre-Gilles Blanchard, Alexandra Renaud, Joel P Berger, Gunilla Olivecrona, Yves Deshaies
PMID: 18971352   DOI: 10.1152/ajpregu.90552.2008

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARgamma) agonism potently reduces circulating triglycerides (TG) in rodents and more modestly so in humans. This study aimed to quantify in vivo the relative contribution of hepatic VLDL-TG secretion and tissue-specific TG clearance to such action. Rats were fed an obesogenic diet, treated with the PPARgamma full agonist COOH (30 mg.kg(-1).day(-1)) for 3 wk, and studied in both the fasted and refed (fat-free) states. Hepatic VLDL-TG secretion rate was not affected by chronic COOH in the fasted state and was only modestly decreased (-30%) in refed rats. In contrast, postprandial VLDL-TG clearance was increased 2.6-fold by COOH, which concomitantly stimulated adipose tissue TG-derived lipid uptake and one of its major determinants, lipoprotein lipase (LPL) activity, in a highly depot-specific manner. TG-derived lipid uptake and LPL were indeed strongly increased in subcutaneous inguinal white adipose tissue and in brown adipose tissue, independently of the nutritional state, whereas of the three visceral fat depots examined (epididymal, retroperitoneal, mesenteric) only the latter responded consistently to COOH. Robust correlations (0.5 < r < 0.9) were observed between TG-derived lipid uptake and LPL in adipose tissues. The agonist did not increase LPL in muscle, and its enhancing action on postprandial muscle lipid uptake appeared to be mediated by post-LPL processes involving increased expression of fatty acid binding/transport proteins (aP2, likely in infiltrated adipocytes, FAT/CD36, and FATP-1). The study establishes in a diet-induced obesity model the major contribution of lipid uptake by specific, metabolically safe adipose depots to the postprandial hypotriglyceridemic action of PPARgamma agonism, and suggests a key role for LPL therein.


A novel selective peroxisome proliferator-activator receptor-gamma modulator-SPPARgammaM5 improves insulin sensitivity with diminished adverse cardiovascular effects

Ching H Chang, Lesley A McNamara, Margaret S Wu, Eric S Muise, Yejun Tan, Harold B Wood, Peter T Meinke, John R Thompson, Tom W Doebber, Joel P Berger, Margaret E McCann
PMID: 18346728   DOI: 10.1016/j.ejphar.2007.12.036

Abstract

The use of the thiazolidinedione insulin sensitizers rosiglitazone and pioglitazone for the treatment of type 2 diabetes mellitus in recent years has proven to be effective in helping patients resume normal glycemic control. However, their use is often associated with undesirable side effects including peripheral edema, congestive heart failure and weight gain. Here, we report the identification and characterization of a novel selective PPARgamma modulator, SPPARgammaM5 ((2S)-2-(2-chloro-5-{[3-(4-chlorophenoxy)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl} phenoxy)propionic acid), which has notable insulin sensitizing properties and a superior tolerability profile to that of rosiglitazone. SPPARgammaM5 is a potent ligand of human PPARgamma with high selectivity versus PPARalpha or PPARdelta in receptor competitive binding assays. In cell-based transcriptional activation assays, SPPARgammaM5 was a potent partial agonist of human PPARgamma in comparison to the PPARgamma full agonist rosiglitazone. Compared to rosiglitazone or the PPARgamma full agonist COOH (2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid), SPPARgammaM5 induced an attenuated PPARgamma-regulated gene expression profile in fully differentiated 3T3-L1 adipocytes and white adipose tissue of chronically treated db/db mice. SPPARgammaM5 treatment also reduced the insulin resistance index by homeostasis model assessment (HOMA), suggesting an improvement in insulin resistance in these db/db mice. Treatment of obese Zucker rats with either rosiglitazone or SPPARgammaM5 resulted in an improvement in selected parameters that serve as surrogate indicators of insulin resistance and hyperlipidemia. However, unlike rosiglitazone, SPPARgammaM5 did not cause significant fluid retention or cardiac hypertrophy in these rats. Thus, compounds such as SPPARgammaM5 may offer beneficial effects on glycemic control with significantly attenuated adverse effects.


Lack of association between adiponectin levels and atherosclerosis in mice

Andrea R Nawrocki, Susanna M Hofmann, Daniel Teupser, Joshua E Basford, Jorge L Durand, Linda A Jelicks, Connie W Woo, George Kuriakose, Stephen M Factor, Herbert B Tanowitz, David Y Hui, Ira Tabas, Philipp E Scherer
PMID: 20299691   DOI: 10.1161/ATVBAHA.109.195826

Abstract

Adiponectin is an adipocyte-derived, secreted protein that is implicated in protection against a cluster of related metabolic disorders. Mice lacking adiponectin display impaired hepatic insulin sensitivity and respond only partially to peroxisome proliferator-activated receptor gamma agonists. Adiponectin has been associated with antiinflammatory and antiatherogenic properties; however, the direct involvement of adiponectin on the atherogenic process has not been studied.
We crossed adiponectin knockout mice (Adn(-/-)) or mice with chronically elevated adiponectin levels (Adn(Tg)) into the low-density lipoprotein receptor-null (Ldlr(-/-)) and the apoliprotein E-null (Apoe(-/-)) mouse models. Adiponectin levels did not correlate with a suppression of the atherogenic process. Plaque volume in the aortic root, cholesterol accumulation in the aorta, and plaque morphology under various dietary conditions were not affected by circulating adiponectin levels. In light of the strong associations reported for adiponectin with cardiovascular disease in humans, the lack of a phenotype in gain- and loss-of-function studies in mice suggests a lack of causation for adiponectin in inhibiting the buildup of atherosclerotic lesions.
These data indicate that the actions of adiponectin on the cardiovascular system are complex and multifaceted, with a minimal direct impact on atherosclerotic plaque formation in preclinical rodent models.


Mechanisms of the depot specificity of peroxisome proliferator-activated receptor gamma action on adipose tissue metabolism

Mathieu Laplante, William T Festuccia, Geneviève Soucy, Yves Gélinas, Josée Lalonde, Joel P Berger, Yves Deshaies
PMID: 17003342   DOI: 10.2337/db06-0551

Abstract

In this study, we aimed to establish the mechanisms whereby peroxisome proliferator-activated receptor gamma (PPARgamma) agonism brings about redistribution of fat toward subcutaneous depots and away from visceral fat. In rats treated with the full PPARgamma agonist COOH (30 mg x kg(-1) x day(-1)) for 3 weeks, subcutaneous fat mass was doubled and that of visceral fat was reduced by 30% relative to untreated rats. Uptake of triglyceride-derived nonesterified fatty acids was greatly increased in subcutaneous fat (14-fold) and less so in visceral fat (4-fold), with a concomitant increase, restricted to subcutaneous fat only, in mRNA levels of the uptake-, retention-, and esterification-promoting enzymes lipoprotein lipase, aP2, and diacylglycerol acyltransferase 1. Basal lipolysis and fatty acid recycling were stimulated by COOH in both subcutaneous fat and visceral fat, with no frank quantitative depot specificity. The agonist increased mRNA levels of enzymes of fatty acid oxidation and thermogenesis much more strongly in visceral fat than in subcutaneous fat, concomitantly with a stronger elevation in O2 consumption in the former than in the latter. Mitochondrial biogenesis was stimulated equally in both depots. These findings demonstrate that PPARgamma agonism redistributes fat by stimulating the lipid uptake and esterification potential in subcutaneous fat, which more than compensates for increased O2 consumption; conversely, lipid uptake is minimally altered and energy expenditure is greatly increased in visceral fat, with consequent reduction in fat accumulation.


A nonthiazolidinedione peroxisome proliferator-activated receptor gamma agonist reverses endothelial dysfunction in diabetic (db/db-/-) mice

Andrew G Howarth, William B Wiehler, Malarvannan Pannirselvam, Yanfen Jiang, Joel P Berger, David Severson, Todd J Anderson, Chris R Triggle
PMID: 16249369   DOI: 10.1124/jpet.105.086397

Abstract

We have previously reported that endothelium-dependent relaxation to acetylcholine is impaired in small mesenteric arteries from spontaneously diabetic (db/db) mice. The objective of the present study was to examine the effects of treatment of the db/db and the insulin-resistant ob/ob mice with the PPARgamma agonist 2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid (COOH). In the db/db model, an 8-week treatment with COOH (30 mg/kg/day) reduced plasma glucose from 48.0 +/- 2.5 (untreated) to 12.6 +/- 1.1 mM. In contrast, plasma glucose was not elevated in untreated ob/ob mice. Relaxation of small mesenteric arteries mediated by acetylcholine was impaired in the untreated db/db diabetic mice (51.7 +/- 7.4% maximal relaxation, n = 6) but not in the ob/ob mice (70.8 +/- 8.6% maximal relaxation, n = 3). This impairment was reversed with COOH treatment (86.9 +/- 0.4% maximal relaxation, n = 5). Malondialdehyde was elevated in plasma from diabetic db/db mice (13.9 +/- 1.1 versus 12.0 +/- 0.7 micromol/ml); however, when normalized to total cholesterol, no significant differences in the ratio of lipid peroxidation in plasma were identified. Western blot analysis and quantitative polymerase chain reaction for eNOS was performed on the isolated mesenteric vessels and revealed no differences in the relative levels of eNOS expression in diabetic and control animals; in addition, treatment with COOH had no significant effect on eNOS levels in either group. In summary, endothelial dysfunction and hyperglycemia were completely normalized in COOH-treated db/db mice. In contrast, nonhyperglycemic ob/ob mice exhibited normal vasodilatory responses to acetylcholine and, consequently, COOH treatment had no effect on endothelial function.


Therapeutic actions of an insulin receptor activator and a novel peroxisome proliferator-activated receptor gamma agonist in the spontaneously hypertensive obese rat model of metabolic syndrome X

Rodney A Velliquette, Jacob E Friedman, J Shao, Bei B Zhang, Paul Ernsberger
PMID: 15833894   DOI: 10.1124/jpet.104.080606

Abstract

Insulin resistance clusters with hyperlipidemia, impaired glucose tolerance, and hypertension as metabolic syndrome X. We tested a low molecular weight insulin receptor activator, demethylasterriquinone B-1 (DMAQ-B1), and a novel indole peroxisome proliferator-activated receptor gamma agonist, 2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid (PPEIA), in spontaneously hypertensive obese rats (SHROB), a genetic model of syndrome X. Agents were given orally for 19 days. SHROB showed fasting normoglycemia but impaired glucose tolerance after an oral load, as shown by increased glucose area under the curve (AUC) [20,700 mg x min/ml versus 8100 in lean spontaneously hypertensive rats (SHR)]. Insulin resistance was indicated by 20-fold excess fasting insulin and increased insulin AUC (6300 ng x min/ml versus 990 in SHR). DMAQ-B1 did not affect glucose tolerance (glucose AUC = 21,300) but reduced fasting insulin 2-fold and insulin AUC (insulin AUC = 4300). PPEIA normalized glucose tolerance (glucose AUC = 9100) and reduced insulin AUC (to 3180) without affecting fasting insulin. PPEIA also increased food intake, fat mass, and body weight gain (81 +/- 12 versus 45 +/- 8 g in untreated controls), whereas DMAQ-B1 had no effect on body weight but reduced subscapular fat mass. PPEIA but not DMAQ-B1 reduced blood pressure. In skeletal muscle, insulin-stimulated phosphorylation of the insulin receptor and insulin receptor substrate protein 1-associated phosphatidylinositol 3-kinase activity were decreased by 40 to 55% in SHROB relative to lean SHR. PPEIA, but not DMAQ-B1, enhanced both insulin actions. SHROB also showed severe hypertriglyceridemia (355 +/- 42 mg/dl versus 65 +/- 3 in SHR) attenuated by both agents (DMAQ-B1, 228 +/- 18; PPEIA, 79 +/- 3). Both these novel antidiabetic agents attenuate insulin resistance and hypertriglyceridemia associated with metabolic syndrome but via distinct mechanisms.


Endothelial dysfunction in Type 2 diabetes correlates with deregulated expression of the tail-anchored membrane protein SLMAP

Hong Ding, Andrew G Howarth, Malarvannan Pannirselvam, Todd J Anderson, David L Severson, William B Wiehler, Chris R Triggle, Balwant S Tuana
PMID: 15764684   DOI: 10.1152/ajpheart.00037.2005

Abstract

The Type 2 diabetic db/db mouse experiences vascular dysfunction typified by changes in the contraction and relaxation profiles of small mesenteric arteries (SMAs). Contractions of SMAs from the db/db mouse to the alpha1-adrenoceptor agonist phenylephrine (PE) were significantly enhanced, and acetylcholine (ACh)-induced relaxations were significantly depressed. Drug treatment of db/db mice with a nonthiazolidinedione peroxisome prolifetor-activated receptor-gamma agonist and insulin sensitizing agent 2-[2-(4-phenoxy-2-propylphenoxy)ethyl]indole-5-acetic acid (COOH) completely prevented the changes in endothelium-dependent relaxation, but, with the discontinuation of therapy, endothelial dysfunction returned. Dysfunctional SMAs were found to specifically upregulate the expression of a 35-kDa isoform of sarcolemmal membrane-associated protein (SLMAP), which is a component of the excitation-contraction coupling apparatus and implicated in the regulation of membrane function in muscle cells. Real-time PCR revealed high SLMAP mRNA levels in the db/db microvasculature, which were markedly downregulated during COOH treatment but elevated again when drug therapy was discontinued. These data reveal that the microvasculature in db/db mice undergoes significant changes in vascular function with the endothelial component of vascular dysfunction specifically correlating with the overexpression of SLMAP. Thus changes in SLMAP expression may be an important indicator for microvascular disease associated with Type 2 diabetes.


Adiponectin promotes functional recovery after podocyte ablation

Joseph M Rutkowski, Zhao V Wang, Ae Seo Deok Park, Jianning Zhang, Dihua Zhang, Ming Chang Hu, Orson W Moe, Katalin Susztak, Philipp E Scherer
PMID: 23334396   DOI: 10.1681/ASN.2012040414

Abstract

Low levels of the adipocyte-secreted protein adiponectin correlate with albuminuria in both mice and humans, but whether adiponectin has a causative role in modulating renal disease is unknown. Here, we first generated a mouse model that allows induction of caspase-8-mediated apoptosis specifically in podocytes upon injection of a construct-specific agent. These POD-ATTAC mice exhibited significant kidney damage, mimicking aspects of human renal disease, such as foot process effacement, mesangial expansion, and glomerulosclerosis. After the initial induction, both podocytes and filtration function recovered. Next, we crossed POD-ATTAC mice with mice lacking or overexpressing adiponectin. POD-ATTAC mice lacking adiponectin developed irreversible albuminuria and renal failure; conversely, POD-ATTAC mice overexpressing adiponectin recovered more rapidly and exhibited less interstitial fibrosis. In conclusion, these results suggest that adiponectin is a renoprotective protein after podocyte injury. Furthermore, the POD-ATTAC mouse provides a platform for further studies, allowing precise timing of podocyte injury and regeneration.


Cardiac hypertrophy caused by peroxisome proliferator- activated receptor-gamma agonist treatment occurs independently of changes in myocardial insulin signaling

Sandra Sena, Isaac R Rasmussen, Adam R Wende, Alfred P McQueen, Heather A Theobald, Nicole Wilde, Renata Oliveira Pereira, Sheldon E Litwin, Joel P Berger, E Dale Abel
PMID: 17823261   DOI: 10.1210/en.2006-1559

Abstract

Peroxisome proliferator-activated receptor (PPAR)-gamma ligands are insulin sensitizers, widely used in the treatment of type 2 diabetes. A consistent observation in preclinical species is the development of cardiac hypertrophy after short-term treatment with these agents. The mechanisms for this hypertrophy are incompletely understood. Given the important role of insulin signaling in the regulation of myocardial size, we tested the hypothesis that augmentation of myocardial insulin signaling may play a role in PPAR-gamma ligand-induced cardiac hypertrophy. We treated mice with cardiomyocyte-restricted knockout of insulin receptors (CIRKO) and littermate controls (wild type) with 2-(2-(4-phenoxy-2-propylphenoxy) ethyl) indole-5-acetic acid (COOH), which is a non-thiazolidinedione PPAR-gamma agonist for 2 wk. Two weeks of COOH treatment increased heart weights by 22% in CIRKO mice and 16% in wild type, and induced similar fold increase in the expression of hypertrophic markers such as alpha-skeletal actin, brain natriuretic peptide, and atrial natriuretic peptide in CIRKO and wild-type (WT) hearts. COOH treatment increased plasma volume by 10% in COOH-treated WT and CIRKO mice but did not increase systolic or diastolic blood pressure. Echocardiographic analysis was also consistent with volume overload, as evidenced by increased left ventricular diastolic diameters and cardiac output in COOH-treated CIRKO and WT mice. These data indicate that cardiac hypertrophy after PPAR-gamma agonist treatment can occur in the absence of myocardial insulin signaling and is likely secondary to the hemodynamic consequences of plasma volume expansion.


Treatment of type 2 diabetic db/db mice with a novel PPARgamma agonist improves cardiac metabolism but not contractile function

Andrew N Carley, Lisa M Semeniuk, Yakhin Shimoni, Ellen Aasum, Terje S Larsen, Joel P Berger, David L Severson
PMID: 14600074   DOI: 10.1152/ajpendo.00329.2003

Abstract

Hearts from insulin-resistant type 2 diabetic db/db mice exhibit features of a diabetic cardiomyopathy with altered metabolism of exogenous substrates and reduced contractile performance. Therefore, the effect of chronic oral administration of 2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid (COOH), a novel ligand for peroxisome proliferator-activated receptor-gamma that produces insulin sensitization, to db/db mice (30 mg/kg for 6 wk) on cardiac function was assessed. COOH treatment reduced blood glucose from 27 mM in untreated db/db mice to a normal level of 10 mM. Insulin-stimulated glucose uptake was enhanced in cardiomyocytes from COOH-treated db/db hearts. Working perfused hearts from COOH-treated db/db mice demonstrated metabolic changes with enhanced glucose oxidation and decreased palmitate oxidation. However, COOH treatment did not improve contractile performance assessed with ex vivo perfused hearts and in vivo by echocardiography. The reduced outward K+ currents in diabetic cardiomyocytes were still attenuated after COOH. Metabolic changes in COOH-treated db/db hearts are most likely indirect, secondary to changes in supply of exogenous substrates in vivo and insulin sensitization.


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